molecular formula C14H14BrNO2 B1460804 5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine CAS No. 1020944-10-8

5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine

Cat. No.: B1460804
CAS No.: 1020944-10-8
M. Wt: 308.17 g/mol
InChI Key: FCWXOZFQPXGWOU-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine: is an organic compound that features a bromine atom, a methoxy group, and a benzyloxy group attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromo-2-hydroxyaniline.

    Protection: The hydroxyl group is protected using a suitable protecting group such as a methoxybenzyl group.

    Substitution Reaction: The protected intermediate undergoes a nucleophilic substitution reaction with 4-methoxybenzyl chloride under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and inhibition.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxy-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction pathways or metabolic pathways, where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

  • 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile
  • 5-Bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide

Comparison:

  • 5-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile: This compound has a nitrile group instead of an amine group, which can significantly alter its reactivity and applications.
  • 5-Bromo-2-(4-methoxy-benzyloxy)-N,N-dimethyl-benzenesulfonamide: The presence of a sulfonamide group introduces different chemical properties, such as increased solubility in water and potential biological activity.

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-17-12-5-2-10(3-6-12)9-18-14-7-4-11(15)8-13(14)16/h2-8H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXOZFQPXGWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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